molecular formula C6H16FN2OP B115984 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate CAS No. 145194-46-3

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate

Cat. No. B115984
M. Wt: 182.18 g/mol
InChI Key: JJHAGEZAXYOCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate, also known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. DFP has been used in various biochemical and physiological studies due to its ability to inhibit acetylcholinesterase activity.

Mechanism Of Action

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate inhibits the activity of acetylcholinesterase by forming a covalent bond with the enzyme. This bond prevents acetylcholinesterase from breaking down acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to various physiological effects.

Biochemical And Physiological Effects

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate has been shown to cause a range of biochemical and physiological effects, including muscle twitching, convulsions, respiratory distress, and death. These effects are due to the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.

Advantages And Limitations For Lab Experiments

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate has several advantages as a tool for scientific research. It is a potent and specific inhibitor of acetylcholinesterase, making it a valuable tool for studying the activity of this enzyme. However, 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate is highly toxic and must be handled with extreme care. It is also difficult to control the concentration of 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate in experiments, which can lead to variability in results.

Future Directions

There are several future directions for research involving 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate. One area of research is the development of new acetylcholinesterase inhibitors for the treatment of various diseases, including Alzheimer's disease and myasthenia gravis. Another area of research is the investigation of the role of acetylcholinesterase in various physiological processes, including neurotransmission and muscle contraction. Finally, there is a need for further research into the toxicity of 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate and the development of safer alternatives for scientific research.

Synthesis Methods

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate is synthesized by the reaction of diethyl phosphorochloridate and dimethylaminoethanol, followed by the reaction with dimethylamine. The resulting product is then treated with hydrogen fluoride to obtain 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate.

Scientific Research Applications

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate has been used extensively in scientific research as a tool to study the activity of acetylcholinesterase. It has been used to investigate the role of acetylcholinesterase in various physiological processes, including neurotransmission, muscle contraction, and cognitive function. 2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate has also been used to study the mechanism of action of other acetylcholinesterase inhibitors and to develop new drugs for the treatment of various diseases.

properties

CAS RN

145194-46-3

Product Name

2-Dimethylaminoethyl(dimethylamido)phosphonofluoridate

Molecular Formula

C6H16FN2OP

Molecular Weight

182.18 g/mol

IUPAC Name

2-[dimethylamino(fluoro)phosphoryl]-N,N-dimethylethanamine

InChI

InChI=1S/C6H16FN2OP/c1-8(2)5-6-11(7,10)9(3)4/h5-6H2,1-4H3

InChI Key

JJHAGEZAXYOCMC-UHFFFAOYSA-N

SMILES

CN(C)CCP(=O)(N(C)C)F

Canonical SMILES

CN(C)CCP(=O)(N(C)C)F

synonyms

2-DDP
2-dimethylaminoethyl(dimethylamido)phosphonofluoridate

Origin of Product

United States

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